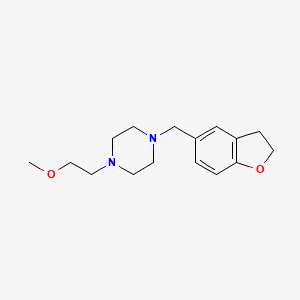
1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-4-(2-methoxyethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-4-(2-methoxyethyl)piperazine is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. It is commonly referred to as DBMPEP, and is a piperazine derivative that has been found to have unique properties that make it useful in a variety of scientific studies.
Mechanism of Action
The mechanism of action of DBMPEP is not fully understood, but it is believed to act as a competitive antagonist of ionotropic glutamate receptors. This means that it binds to the receptor and prevents the normal agonist from binding, which in turn prevents the receptor from being activated. This can lead to a variety of downstream effects, depending on the specific receptor subtype that is being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DBMPEP are complex and depend on the specific receptor subtype that is being targeted. In general, however, it is believed to have a modulatory effect on the activity of these receptors, which can lead to changes in neuronal excitability and synaptic plasticity. This can have implications for a variety of physiological processes, including learning and memory, pain perception, and motor function.
Advantages and Limitations for Lab Experiments
One of the main advantages of DBMPEP for lab experiments is its potency and specificity. It has been found to be a highly effective antagonist of ionotropic glutamate receptors, which makes it a useful tool for studying their function. Additionally, it has relatively low toxicity and is stable under a variety of experimental conditions. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Future Directions
There are several potential future directions for research on DBMPEP. One area of interest is in the study of its effects on different subtypes of ionotropic glutamate receptors. This could help to elucidate the specific mechanisms by which it modulates neuronal activity. Additionally, there is interest in exploring its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Finally, there is potential for the development of new derivatives of DBMPEP that may have even greater potency and specificity for certain receptor subtypes.
Synthesis Methods
The synthesis of DBMPEP is a complex process that involves several steps. The starting material is 2,3-dihydrobenzofuran, which is reacted with 4-(2-methoxyethyl)piperazine in the presence of a catalyst to yield the desired product. The reaction is typically carried out under carefully controlled conditions to ensure that the product is pure and of high quality.
Scientific Research Applications
DBMPEP has been found to be useful in a variety of scientific research applications. One of the most promising areas of research is in the study of ionotropic glutamate receptors. These receptors are involved in a variety of physiological processes, and are believed to play a role in several neurological disorders. DBMPEP has been found to be a potent antagonist of these receptors, making it a useful tool for studying their function.
properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-(2-methoxyethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-19-11-9-17-5-7-18(8-6-17)13-14-2-3-16-15(12-14)4-10-20-16/h2-3,12H,4-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXKBPJVHLOCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)CC2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-4-(2-methoxyethyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

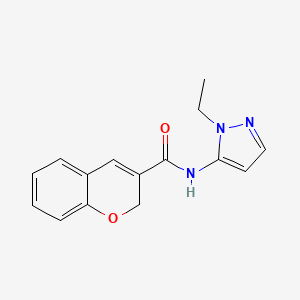
![4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B7544918.png)
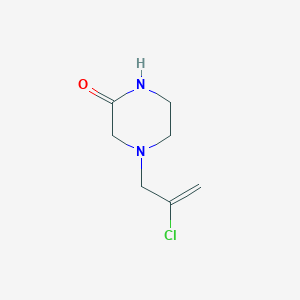
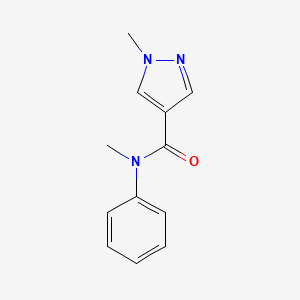
![(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone](/img/structure/B7544938.png)
![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)
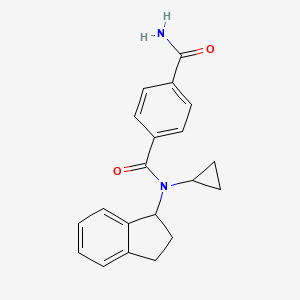
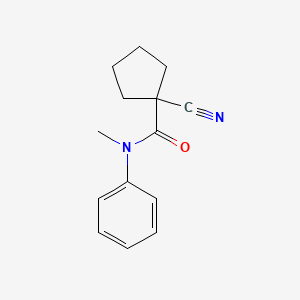
![1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7544960.png)
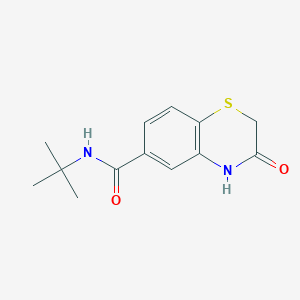
![[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7544970.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7544983.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7545003.png)